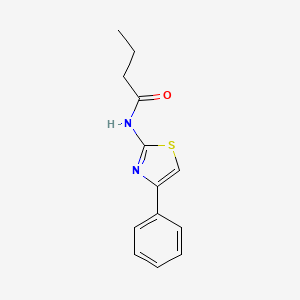

N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-2-6-12(16)15-13-14-11(9-17-13)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYXOVHTOGVQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves the reaction of 4-phenylthiazole-2-amine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for N-(4-phenyl-1,3-thiazol-2-yl)butanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: N-(4-phenyl-1,3-thiazol-2-yl)butanamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted phenyl or thiazole compounds.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research indicates its potential use as an anti-inflammatory and analgesic agent.

Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The phenyl group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Anti-inflammatory Activity :

- Urea derivatives (e.g., N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea) exhibit potent anti-inflammatory effects via p38 kinase inhibition. Methoxy and bromo substituents on the phenyl ring enhance activity, achieving 60–70% edema reduction in rat models .

- Benzamide analogs (e.g., compound 5c ) with electron-withdrawing groups (e.g., 4-chlorophenyl) show comparable anti-inflammatory efficacy, suggesting substituent-driven modulation of target affinity .

Anticancer and Enzyme Modulation :

- Thiazole-furan hybrids (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide) demonstrate anticancer activity by targeting kinases like Src and glucokinase. Substituents such as halogens (Cl, Br) improve potency, with IC₅₀ values in the low micromolar range .

- The benzamide derivative 9 () inhibits autophagy-related protein interactions (Atg8-Atg3), highlighting thiazoles' versatility in targeting diverse cellular pathways .

Structural Modifications and Pharmacokinetics: Butanamide vs. inferred higher hydrophobicity for butanamide) . Substituent Effects: Electron-donating groups (e.g., methoxy) in ureas improve solubility and target binding, while electron-withdrawing groups (e.g., chloro) in benzamides enhance anti-inflammatory activity .

Q & A

Basic: What are the optimal synthetic routes for N-(4-phenyl-1,3-thiazol-2-yl)butanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a thiazole-2-amine derivative with butanoyl chloride under mild conditions. Key steps include:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones in ethanol or DMF at 60–80°C .

- Amide bond formation : Reacting 4-phenyl-1,3-thiazol-2-amine with butanoyl chloride in dichloromethane (DCM) using triethylamine as a base, with reaction times of 4–6 hours at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >85% purity. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield and purity .

Basic: How can the structure of N-(4-phenyl-1,3-thiazol-2-yl)butanamide be confirmed post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 7.8–7.4 ppm (aromatic protons), δ 3.2 ppm (amide NH), and δ 2.5–1.6 ppm (butanoyl chain) .

- IR Spectroscopy : Amide C=O stretch at ~1650 cm and thiazole C=N at ~1550 cm .

- X-ray Crystallography : Use SHELX or WinGX for structure refinement. Anisotropic displacement parameters confirm planar thiazole and amide geometries .

Basic: What safety protocols are essential when handling N-(4-phenyl-1,3-thiazol-2-yl)butanamide?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM) .

- Waste Disposal : Segregate halogenated solvent waste and incinerate via certified facilities .

Basic: Which analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H] at m/z 289.1 .

- Thermogravimetric Analysis (TGA) : Stability up to 200°C, with decomposition observed at higher temperatures .

Advanced: How can computational methods predict the biological interactions of N-(4-phenyl-1,3-thiazol-2-yl)butanamide?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like p38 MAP kinase. The thiazole ring and amide group show hydrogen bonding with Lys53 and Asp168 residues .

- QSAR Studies : Correlate substituent effects (e.g., phenyl ring substitution) with bioactivity using Gaussian09 for DFT calculations .

Advanced: How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Software Tools : Use SHELXL (for small molecules) or SIR97 (for direct methods) to address disordered regions. Apply TWINABS for twinned data .

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements .

Advanced: What mechanisms underlie its potential anti-inflammatory or anticancer activity?

Methodological Answer:

- Kinase Inhibition : The thiazole moiety competitively binds ATP pockets in kinases (e.g., p38 MAPK), validated via fluorescence polarization assays .

- Apoptosis Induction : In vitro studies (MTT assays on HeLa cells) show IC values of ~15 µM, linked to caspase-3 activation .

Advanced: What challenges arise in crystallizing N-(4-phenyl-1,3-thiazol-2-yl)butanamide, and how are they addressed?

Methodological Answer:

- Crystallization Issues : Low solubility in polar solvents leads to amorphous precipitates. Use solvent diffusion (ether into DCM solution) .

- Data Collection : High-resolution synchrotron radiation (λ = 0.7 Å) mitigates weak diffraction from flexible butanoyl chains .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring or butanoyl chain .

- Biological Testing : Compare IC values across derivatives in enzyme inhibition assays (e.g., COX-2) and correlate with Hammett σ constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.